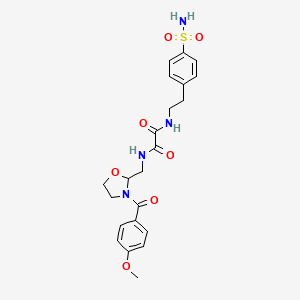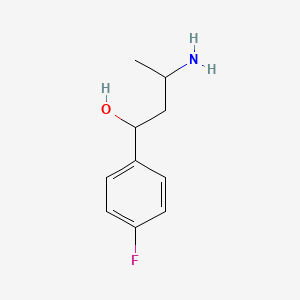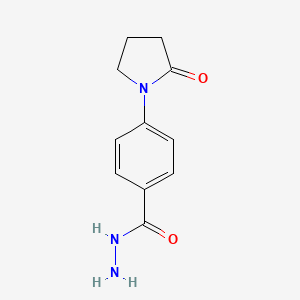![molecular formula C21H20N4O B2525883 N-benzhydryl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide CAS No. 1797322-15-6](/img/structure/B2525883.png)
N-benzhydryl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[2,3-d]pyrimidines are a class of compounds that have shown a broad spectrum of biological activity . They are key structural fragments of various biologically active compounds and have been the subject of numerous studies .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . The synthesis involves heating the latter with MeONa at reflux in BuOH .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines involves a pyrimidine ring fused with a pyridine ring . The exact structure of “N-benzhydryl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide” would involve additional functional groups attached to this core structure.Chemical Reactions Analysis
The Dimroth rearrangement, which involves the isomerization of heterocycles, has been used in the synthesis of condensed pyrimidines . This rearrangement can lead to the formation of pyrido[2,3-d]pyrimidines .Scientific Research Applications
Antimicrobial Activity
Researchers have explored the synthesis and characterization of pyrimidine derivatives, demonstrating significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. These findings suggest the potential of N-benzhydryl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide derivatives for developing new antimicrobial agents (Devarasetty et al., 2019).
Antihypertensive and Anti-ulcer Activities
The synthesis of dihydropyrimidines with variations in the pyrimidine structure has been shown to yield compounds with potential antihypertensive and anti-ulcer activities. This research indicates the possibility of manipulating the pyrimidine core for targeted therapeutic effects (Rana et al., 2004); (Rana et al., 2011).
Synthesis and Catalysis
The sustainable synthesis of quinolines and pyrimidines catalyzed by manganese complexes has been reported, showcasing an environmentally benign method for constructing these heterocyclic compounds. This approach highlights the role of catalysis in the efficient synthesis of pyrimidine derivatives with potential application in various domains of chemical research (Mastalir et al., 2016).
Anti-inflammatory and Analgesic Agents
Innovative synthesis techniques have led to the development of pyrimidine derivatives with notable anti-inflammatory and analgesic properties, underscoring their therapeutic potential in treating conditions associated with inflammation and pain (Abu‐Hashem et al., 2020).
Anti-malarial Activity
Compounds targeting Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthetic pathway, have been identified. These findings are critical in the development of new anti-malarial drugs, highlighting the importance of the pyrimidine scaffold in therapeutic interventions against malaria (Booker et al., 2010).
Future Directions
properties
IUPAC Name |
N-benzhydryl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c26-21(25-12-11-19-18(14-25)13-22-15-23-19)24-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13,15,20H,11-12,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGCFEVMODFBBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzhydryl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B2525800.png)

![benzyl (2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2525803.png)


![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2525810.png)
![Methyl 3-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-4-fluorobenzoate](/img/structure/B2525811.png)
![N-[Cyano-(3,4-dichlorophenyl)methyl]-4-imidazol-1-ylbutanamide](/img/structure/B2525814.png)
![N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2525815.png)

![1-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B2525817.png)

![N-[(2S)-1-[4-(2-Acetyl-1-methylimidazol-4-yl)phenyl]-3-[[2-(dimethylamino)acetyl]amino]propan-2-yl]-3-chloro-4-propan-2-yloxybenzamide](/img/structure/B2525819.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-bromophenyl)-N-methylacetamide](/img/structure/B2525822.png)